molecular formula C10H6BrNO2S B597321 4-(2-Bromophenyl)thiazole-2-carboxylic acid CAS No. 1261268-93-2

4-(2-Bromophenyl)thiazole-2-carboxylic acid

Cat. No.: B597321
CAS No.: 1261268-93-2
M. Wt: 284.127
InChI Key: KOGNQBGZGIGTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromophenyl)thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring substituted with a bromophenyl group at the 4-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form 2-(2-bromophenyl)thiazolidin-4-one, which is then oxidized to yield the desired thiazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)thiazole-2-carboxylic acid: Similar structure but with the bromine atom at the 4-position of the phenyl ring.

    2-(2-Bromophenyl)thiazole: Lacks the carboxylic acid group.

    4-Phenylthiazole-2-carboxylic acid: Lacks the bromine atom.

Uniqueness

4-(2-Bromophenyl)thiazole-2-carboxylic acid is unique due to the presence of both the bromophenyl group and the carboxylic acid group, which contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-(2-bromophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGNQBGZGIGTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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